N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide
Description
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide (CAS: 561316-60-7) is a ureido-pyrimidinone (UPy) derivative with the molecular formula C₉H₉N₅O₂ and a molar mass of 219.2 g/mol. Key physicochemical properties include a high melting point (258°C) and a predicted pKa of 11.62, indicative of its strong hydrogen-bonding capacity due to the UPy motif . This compound is widely utilized in supramolecular chemistry and materials science, particularly in synthesizing polymers, rotaxanes, and self-healing materials, where its quadruple hydrogen-bonding ability enhances structural stability .
Properties
CAS No. |
561316-60-7 |
|---|---|
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, including multi-step reactions involving various reagents and conditions. One common method involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-ylamine with 1H-imidazole-1-carboxylic acid chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed: The major products resulting from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, the compound is explored for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new treatments for diseases, leveraging its chemical properties to target specific biological pathways.
Industry: In industrial applications, the compound is utilized in the production of advanced materials and chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrimidinone ring significantly influence solubility, melting point, and hydrogen-bonding efficiency. Below is a comparative analysis:
Key Observations :
- Methyl Substituent (Target Compound) : The compact 6-methyl group balances hydrogen-bonding efficiency and solubility in polar solvents, making it ideal for supramolecular architectures like pillar[5]arene-based rotaxanes .
- Tridecyl Substituent (1b): The long alkyl chain enhances hydrophobicity, favoring applications in brush-like polymer electrolytes for improved ionic conductivity in non-aqueous systems . However, steric bulk may reduce hydrogen-bonding strength compared to the methyl analog.
Thermal and Solubility Profiles
The target compound’s high melting point (258°C ) reflects strong intermolecular hydrogen bonding, whereas analogs with longer alkyl chains (e.g., 1b) likely exhibit lower melting points due to reduced crystallinity. Predicted solubility parameters (e.g., density 1.52 g/cm³ ) suggest moderate polarity, whereas tridecyl-substituted analogs are more lipophilic, enhancing compatibility with organic matrices .
Biological Activity
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structure features a dihydropyrimidine core fused with an imidazole ring. The presence of both nitrogenous heterocycles contributes to its biological activity, as these structures are known for their ability to interact with various biological targets.
Structural Formula
Anticancer Activity
Research has indicated that derivatives of imidazole and pyrimidine compounds exhibit significant anticancer properties. The biological activity of this compound has been evaluated through various assays.
Case Study: In Vitro Cytotoxicity
In a study assessing the cytotoxic effects of similar compounds on cancer cell lines, it was found that imidazole derivatives could induce apoptosis in cancer cells by inhibiting key cellular processes. The compound demonstrated promising antiproliferative activity against several cancer cell lines, with IC50 values indicating effective concentration levels.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-436 (breast cancer) | 8.90 | |
| Olaparib (reference drug) | MDA-MB-436 | 2.57 |
The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of DNA repair pathways. By targeting enzymes involved in DNA replication and repair, the compound may induce DNA damage leading to cell death. This is consistent with findings from studies on other imidazole derivatives that have shown similar mechanisms.
Antimicrobial Activity
Imidazole derivatives are also noted for their antimicrobial properties. The structural characteristics of imidazole allow for multiple drug-ligand interactions, enhancing their ability to inhibit bacterial growth. Research indicates that this compound may possess similar antimicrobial effects.
Safety and Toxicity
Safety assessments are crucial when evaluating new compounds. Preliminary studies suggest that while the compound exhibits potent biological activity, it may also present cytotoxic effects at higher concentrations. For instance, a study on human dermal fibroblasts revealed reduced cell viability at concentrations exceeding 313 µg/mL.
Cytotoxicity Assessment Table
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 39 | ≥80 |
| 156 | ≥80 |
| 313 | <50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
